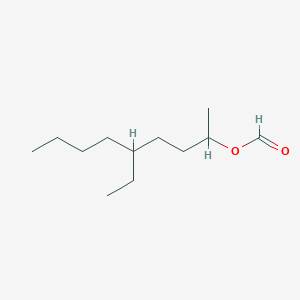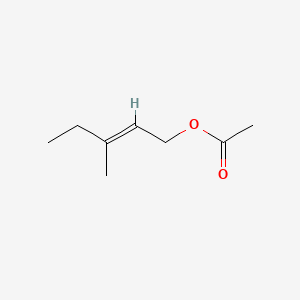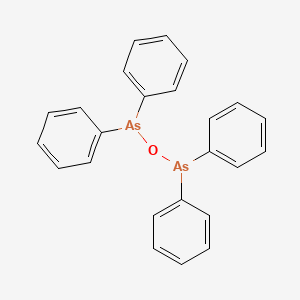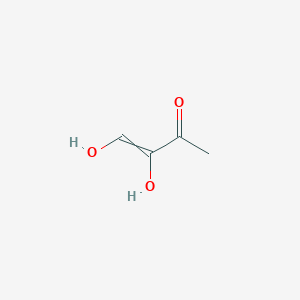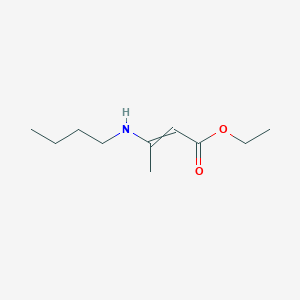![molecular formula C10H13BrO2S B14745612 [(3-Bromobutan-2-yl)sulfonyl]benzene CAS No. 6290-95-5](/img/structure/B14745612.png)
[(3-Bromobutan-2-yl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromobutan-2-yl)sulfonyl]benzene is an organic compound with the molecular formula C10H13BrO2S. It is characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a sulfonyl group and a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromobutan-2-yl)sulfonyl]benzene typically involves the reaction of 3-bromobutan-2-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Bromobutan-2-ol+Benzenesulfonyl chloridePyridinethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Bromobutan-2-yl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butylsulfonylbenzenes.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Applications De Recherche Scientifique
[(3-Bromobutan-2-yl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3-Bromobutan-2-yl)sulfonyl]benzene involves its interaction with specific molecular targets. The bromine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are mediated through pathways involving electron transfer and bond formation/breakage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-Chlorobutan-2-yl)sulfonyl]benzene
- [(3-Iodobutan-2-yl)sulfonyl]benzene
- [(3-Fluorobutan-2-yl)sulfonyl]benzene
Uniqueness
[(3-Bromobutan-2-yl)sulfonyl]benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
6290-95-5 |
|---|---|
Formule moléculaire |
C10H13BrO2S |
Poids moléculaire |
277.18 g/mol |
Nom IUPAC |
3-bromobutan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
WVJWWVFLTHTSRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)Br)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


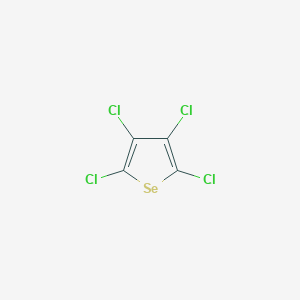
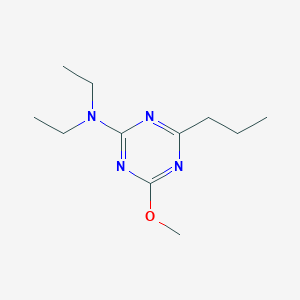
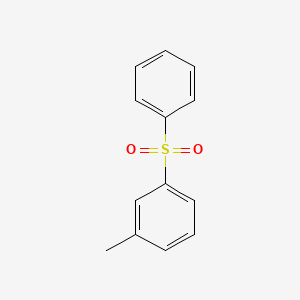
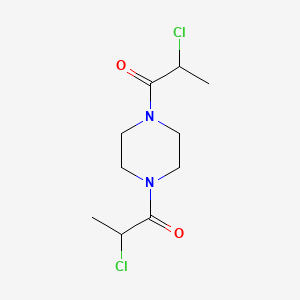
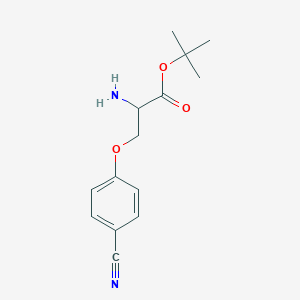
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
